7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Novel Agents for Irinotecan-Induced Diarrhea
Irinotecan, also known by its chemical name 7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin, has shown clinical activities against a broad spectrum of carcinomas by inhibiting DNA topoisomerase I. However, its use is limited by severe, unpredictable toxicities, including myelosuppression and severe diarrhea. This review focuses on novel agents potentially inhibiting irinotecan-induced diarrhea, guided by disposition pathways and potential toxicity mechanisms. It differentiates between early-onset diarrhea, which occurs immediately after infusion and can be eliminated by atropine, and late-onset diarrhea, which appears to be associated with intestinal exposure to SN-38, irinotecan's major active metabolite. Various potential agents to ameliorate diarrhea in preclinical and clinical models are discussed, including intestinal alkalizing agents, oral antibiotics, enzyme inducers, and inhibitors of biliary excretion of SN-38 (Yang et al., 2005).
Clinical Pharmacokinetics
A comprehensive review on the clinical pharmacokinetics of irinotecan delves into its metabolism, distribution, and excretion. It highlights irinotecan and its metabolite SN-38, detailing their interactions with mammalian DNA topoisomerase I, which leads to cancer cell death from DNA strand breaks. The review provides insights into the pharmacokinetic profiles that correlate with clinical outcomes, emphasizing the importance of understanding these dynamics for optimizing therapeutic efficacy and minimizing toxicity (Chabot, 1997).
Discovery and Investigation of Novel Antineoplastic Agents
Research on a series of novel compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the ongoing exploration of derivatives related to irinotecan's structure for potential antineoplastic (anti-cancer) applications. These compounds exhibit cytotoxic properties, often surpassing contemporary anticancer drugs, with notable features including tumor-selective toxicity and the ability to modulate multi-drug resistance. Their actions include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions, underscoring the diverse potential of irinotecan-related compounds in cancer treatment (Hossain et al., 2020).
Lung Cancer: Current Therapeutic Modalities
In the treatment of lung cancer, newer agents like irinotecan have been introduced with favorable early results. Irinotecan, a topoisomerase-I inhibitor, represents a significant advancement in the therapeutic modalities available for both small cell and non-small cell lung cancer (NSCLC). Its application in various stages of NSCLC and its role in improving patient outcomes highlight the importance of continuous research and development of novel therapeutic agents in the fight against lung cancer (Sandler & Buzaid, 2004).
Safety and Hazards
Properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43)/t36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMPFWDMNDERMS-BHVANESWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675888 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217686-49-1 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.